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Compound of Interest

Compound Name: (R)-2-Amino-1,1,2-triphenylethanol

Cat. No.: B152254 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-amino-1,1,2-triphenylethanol is a chiral amino alcohol with two stereogenic centers, giving

rise to two pairs of enantiomers: (1R,2R)/(1S,2S) and (1R,2S)/(1S,2R). However, due to the

substitution pattern, the focus is typically on the enantiomers resulting from the chirality at the

carbon bearing the amino group, designated as (R)- and (S)-2-amino-1,1,2-triphenylethanol.

These isomers are valuable chiral auxiliaries and building blocks in asymmetric synthesis. This

technical guide provides a comprehensive overview of their stereochemistry, including their

synthesis, resolution, and physicochemical properties.

Physicochemical Properties of 2-Amino-1,1,2-
triphenylethanol Enantiomers
The distinct three-dimensional arrangement of atoms in the (R) and (S) enantiomers of 2-

amino-1,1,2-triphenylethanol results in identical physical properties such as melting point and

solubility in achiral solvents, but different interactions with plane-polarized light (optical activity).
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Property
(R)-(+)-2-amino-1,1,2-
triphenylethanol

(S)-(-)-2-amino-1,1,2-
triphenylethanol

CAS Number 79868-79-4 129704-13-8

Molecular Formula C₂₀H₁₉NO C₂₀H₁₉NO

Molecular Weight 289.37 g/mol 289.37 g/mol

Melting Point 130-131 °C[1][2] 128-132 °C[3]

Specific Rotation Not available in search results
[α]²⁰/D = -236° (c=1,

chloroform)

Appearance
White to pale yellow crystal or

powder

White to pale yellow crystal or

powder

Synthesis and Resolution
The synthesis of enantiomerically pure 2-amino-1,1,2-triphenylethanol typically involves the

preparation of a racemic mixture followed by chiral resolution.

Synthesis of Racemic 2-Amino-1,1,2-triphenylethanol
A common synthetic route to chiral β-amino alcohols is through the Ritter reaction. In the case

of 2-amino-1,1,2-triphenylethanol, the synthesis can be envisioned to start from triphenylglycol.

The diol is converted to a cyclic sulfite, which then undergoes a Ritter reaction with a nitrile in

the presence of a strong acid to form an oxazoline intermediate. Subsequent hydrolysis of the

oxazoline yields the racemic amino alcohol.

Caption: Synthetic workflow for racemic 2-amino-1,1,2-triphenylethanol.

Chiral Resolution of Racemic 2-Amino-1,1,2-
triphenylethanol
The separation of the racemic mixture into its constituent enantiomers can be achieved by

diastereomeric salt formation using a chiral resolving agent, such as tartaric acid. The

procedure exploits the different solubilities of the resulting diastereomeric salts.
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Experimental Protocol: Diastereomeric Resolution

Salt Formation: Dissolve the racemic 2-amino-1,1,2-triphenylethanol and an equimolar

amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) in a suitable solvent (e.g.,

methanol or ethanol) with heating to ensure complete dissolution.

Crystallization: Allow the solution to cool slowly to room temperature, followed by further

cooling in an ice bath to promote crystallization of the less soluble diastereomeric salt.

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold

solvent.

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., sodium

hydroxide solution) to neutralize the resolving agent and liberate the free amino alcohol

enantiomer.

Extraction: Extract the enantiomerically enriched amino alcohol into an organic solvent (e.g.,

dichloromethane or diethyl ether).

Purification: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate),

filter, and remove the solvent under reduced pressure to yield the enantiomerically pure 2-

amino-1,1,2-triphenylethanol.

Recovery of the Second Enantiomer: The mother liquor from the crystallization step, which is

enriched in the more soluble diastereomeric salt, can be similarly treated to recover the other

enantiomer.

Caption: Workflow for the chiral resolution of 2-amino-1,1,2-triphenylethanol.

Spectroscopic Characterization
While specific NMR data for the individual enantiomers of 2-amino-1,1,2-triphenylethanol are

not readily available in the searched literature, the expected proton (¹H) and carbon (¹³C) NMR

spectra would be identical for both the (R) and (S) isomers in an achiral solvent. The use of a

chiral shift reagent would be necessary to distinguish them by NMR spectroscopy.

Biological Activity and Applications
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The biological activities of the individual enantiomers of 2-amino-1,1,2-triphenylethanol have

not been extensively reported in the available literature. However, related phenylethanolamine

derivatives are known to possess a range of pharmacological activities, including potential anti-

inflammatory effects and interactions with neurotransmitter systems.

Given their chiral nature, the primary application of (R)- and (S)-2-amino-1,1,2-triphenylethanol

is in the field of asymmetric synthesis, where they serve as valuable chiral auxiliaries. A chiral

auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to

direct a stereoselective transformation.

Prochiral Substrate

Chiral Substrate-Auxiliary Adduct

Chiral Auxiliary
((R)- or (S)-2-amino-1,1,2-triphenylethanol)

Diastereoselective Reaction Diastereomerically Enriched Product Cleavage of Auxiliary

Enantiomerically Enriched Product

Recovered Chiral Auxiliary

Click to download full resolution via product page

Caption: The role of 2-amino-1,1,2-triphenylethanol as a chiral auxiliary.

Conclusion
The (R) and (S) enantiomers of 2-amino-1,1,2-triphenylethanol are important chiral molecules

with applications in stereoselective synthesis. While detailed experimental protocols and a

complete set of physicochemical data, particularly the specific rotation of the (R)-enantiomer

and NMR spectra for both isomers, require further investigation, this guide provides a

foundational understanding of their stereochemistry. The lack of specific biological activity data

for these compounds presents an opportunity for future research, especially given the

pharmacological relevance of the broader class of phenylethanolamines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b152254?utm_src=pdf-body-img
https://www.benchchem.com/product/b152254?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. chemwhat.com [chemwhat.com]

2. (R)-2-Amino-1,1,2-triphenylethanol [myskinrecipes.com]

3. 129704-13-8 CAS MSDS ((S)-(-)-2-AMINO-1,1,2-TRIPHENYLETHANOL) Melting Point
Boiling Point Density CAS Chemical Properties [chemicalbook.com]

To cite this document: BenchChem. [Stereochemistry of 2-Amino-1,1,2-triphenylethanol
Isomers: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152254#stereochemistry-of-2-amino-1-1-2-
triphenylethanol-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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